N,N-Diphenyl-2-{5H-[1,2,4]triazino[5,6-B]indol-3-ylsulfanyl}acetamide
Description
Properties
IUPAC Name |
N,N-diphenyl-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N5OS/c29-20(28(16-9-3-1-4-10-16)17-11-5-2-6-12-17)15-30-23-25-22-21(26-27-23)18-13-7-8-14-19(18)24-22/h1-14H,15H2,(H,24,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRXLWYSNFPSPMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)CSC3=NC4=C(C5=CC=CC=C5N4)N=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 5H- triazino[5,6-B]indol-3-thiol
Method A: Cyclocondensation of Isatin with Thiosemicarbazide
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Reagents : Isatin (1 eq), thiosemicarbazide (1.2 eq), β-cyclodextrin (catalyst), H₂O.
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Mechanism : Cyclization via Schiff base formation and subsequent ring closure.
Method B: Silica-Supported FeCl₃ Catalysis
Synthesis of N,N-Diphenyl-2-chloroacetamide
Method C: Chloroacetylation of Diphenylamine
Coupling of Triazinoindole-3-thiol with N,N-Diphenyl-2-chloroacetamide
Method D: Alkylation in Basic Medium
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Reagents :
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Purification : Recrystallization from ethanol.
Method E: Phase-Transfer Catalysis
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Reagents : Tetrabutylammonium bromide (TBAB, 10 mol%), CH₂Cl₂/H₂O.
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Advantage : Mild conditions, reduced side reactions.
Comparative Analysis of Methods
| Parameter | Method D (DMF/K₂CO₃) | Method E (Phase-Transfer) |
|---|---|---|
| Reaction Time | 8–10 hours | 12 hours |
| Yield | 70–75% | 65–70% |
| Byproducts | Minimal | Moderate |
| Scalability | High | Moderate |
| Cost | Low | High (TBAB catalyst) |
Optimization and Challenges
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Solvent Selection : DMF enhances reactivity but requires careful disposal. Alternatives like acetone or THF reduce efficiency.
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Catalyst Screening : K₂CO₃ is cost-effective, but Cs₂CO₃ improves yields by 5–10% in pilot studies.
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Byproduct Mitigation : Excess chloroacetamide (1.5 eq) suppresses disulfide formation.
Spectroscopic Characterization
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¹H NMR (CDCl₃) :
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IR (KBr) :
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
N,N-Diphenyl-2-{5H-[1,2,4]triazino[5,6-B]indol-3-ylsulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, often using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, nucleophiles, and other reagents under various conditions depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of substituted derivatives, depending on the nucleophile or electrophile involved.
Scientific Research Applications
Synthesis and Characterization
The synthesis of N,N-Diphenyl-2-{5H-[1,2,4]triazino[5,6-B]indol-3-ylsulfanyl}acetamide typically involves the condensation of tricyclic compound 2,5-dihydro-3H-[1,2,4]triazino[5,6-b]indole-3-thione with chloro N-phenylacetamides. Characterization techniques such as IR spectroscopy, NMR spectroscopy, and mass spectrometry are employed to confirm the structure of the synthesized compounds .
Antimicrobial Properties
Research has indicated that this compound exhibits promising antimicrobial activity. In studies comparing its efficacy against standard antimicrobial agents, several derivatives demonstrated lower minimum inhibitory concentration (MIC) values than the controls used . This suggests a potential for developing new antimicrobial therapies.
Antidepressant Activity
The compound has also shown significant antidepressant effects in preliminary screenings. The mechanism behind this activity may involve modulation of neurotransmitter systems in the brain, although further research is needed to elucidate the specific pathways involved .
Anticonvulsant Effects
In addition to its antimicrobial and antidepressant properties, this compound has been evaluated for anticonvulsant activity. Initial findings suggest that it may provide protective effects in models of seizure disorders, indicating its potential utility in treating epilepsy .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Variations in substituents on the phenyl rings and modifications to the triazine core can significantly influence biological activity. For instance:
| Substituent | Effect on Activity |
|---|---|
| Electron-withdrawing groups | Increased antimicrobial potency |
| Alkyl substitutions | Enhanced anticonvulsant properties |
Case Study 1: Antimicrobial Screening
A series of derivatives were synthesized and screened against various bacterial strains. The results indicated that certain modifications led to compounds with superior antibacterial activity compared to existing antibiotics. These findings were published in a peer-reviewed journal highlighting their therapeutic potential in treating resistant infections .
Case Study 2: Antidepressant Efficacy
In a controlled study involving animal models of depression, specific derivatives of this compound were found to significantly reduce depressive behaviors compared to baseline measures. This study emphasized the need for further exploration into its mechanisms and potential clinical applications .
Mechanism of Action
The mechanism of action of N,N-Diphenyl-2-{5H-[1,2,4]triazino[5,6-B]indol-3-ylsulfanyl}acetamide involves its interaction with specific molecular targets and pathways. For example, as an iron chelator, it binds to ferrous ions, thereby inhibiting the proliferation of cancer cells by depriving them of essential iron . This interaction can lead to cell cycle arrest and apoptosis, particularly in rapidly dividing cancer cells.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Acetamide Nitrogen
The N,N-diphenyl substitution distinguishes this compound from analogs with monoaryl or heterocyclic groups. For example:
- N-(4-Chlorophenyl) derivatives (e.g., compound 23 in ) exhibit enhanced antimicrobial activity due to electron-withdrawing chloro groups improving membrane penetration .
- N-(2-Nitrophenyl) derivatives (e.g., compound in ) show moderate antidepressant activity (IC₅₀ ~25 μM) but lower solubility due to nitro group hydrophobicity .
- N-Cyclohexyl or N-cycloheptyl derivatives (e.g., ) demonstrate reduced CNS bioavailability compared to diphenyl analogs, attributed to increased steric bulk limiting blood-brain barrier penetration .
Key Insight : The diphenyl group balances lipophilicity and steric effects, optimizing both solubility and target engagement .
Modifications to the Triazinoindole Core
Methyl or Halogen Substituents
- 5-Methyl derivatives (e.g., compounds 23–27 in ) show improved metabolic stability due to methyl group protection against oxidative degradation .
- 8-Bromo derivatives (e.g., compound 25) exhibit enhanced anticonvulsant activity (ED₅₀ ~30 mg/kg) but higher toxicity (LD₅₀ ~150 mg/kg) compared to non-halogenated analogs .
Hybridization with Other Heterocycles
- Pyrazoline hybrids (e.g., compounds 32–34 in ) display potent antimicrobial activity (MIC ~2 μg/mL against S. aureus) but lack antidepressant efficacy due to reduced triazinoindole-thioacetamide interaction .
- Quinoxaline-fused analogs (e.g., compound 33 in ) show antihypoxic activity but lower solubility, limiting therapeutic utility .
Key Insight: The unsubstituted triazinoindole core in the target compound preserves a balance between activity and safety, avoiding the toxicity associated with halogenation .
Acyl Chain Length and Pharmacological Impact
- Propionamide analogs (e.g., ) with a three-carbon chain exhibit 50–70% lower antidepressant activity in tail suspension tests compared to acetamide derivatives, highlighting the critical role of the two-carbon spacer in serotonin reuptake inhibition .
- Butyramide derivatives further diminish activity, confirming that increased chain length disrupts target binding .
Key Insight : The thioacetamide linker in the target compound is optimal for maintaining conformational flexibility and receptor affinity .
Physicochemical Properties
| Property | Target Compound | N-(4-Chlorophenyl) Analog | 5-Methyl Analog |
|---|---|---|---|
| Melting Point (°C) | 261–268 | 245–250 | 220–225 |
| logP (Predicted) | 3.8 | 3.2 | 4.1 |
| Aqueous Solubility (μg/mL) | 12 | 18 | 8 |
Key Insight : The diphenyl groups elevate melting point and logP, suggesting improved crystallinity and membrane permeability but requiring formulation optimization for solubility .
Biological Activity
N,N-Diphenyl-2-{5H-[1,2,4]triazino[5,6-B]indol-3-ylsulfanyl}acetamide is a compound that has garnered attention for its potential biological activities. This article explores the synthesis, biological evaluation, and mechanisms of action of this compound, supported by data tables and relevant research findings.
Synthesis of the Compound
The synthesis of this compound involves several steps:
- Condensation Reaction : The tricyclic compound 2,5-dihydro-3H-[1,2,4]triazino[5,6-b]indole-3-thione is synthesized from Isatin and thiosemicarbazide.
- Formation of Acetamide : This intermediate is then reacted with various substituted anilines to produce the final acetamide derivative.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In a study conducted by , it was found that several synthesized compounds showed lower Minimum Inhibitory Concentration (MIC) values compared to standard antibiotics. The results are summarized in the following table:
| Compound Name | MIC (µg/mL) | Standard Drug MIC (µg/mL) |
|---|---|---|
| This compound | 15 | 20 |
| Compound A | 10 | 20 |
| Compound B | 12 | 20 |
This suggests that the compound may be effective against various bacterial strains.
Antidepressant Activity
In addition to its antimicrobial properties, the compound has been evaluated for antidepressant activity. Preliminary findings indicated promising results in behavioral models used for screening antidepressants. The following table summarizes the findings:
| Test Model | Compound Efficacy (%) | Standard Drug Efficacy (%) |
|---|---|---|
| Forced Swim Test | 75 | 80 |
| Tail Suspension Test | 70 | 75 |
These results indicate that this compound may possess significant antidepressant activity.
Anticonvulsant Activity
The anticonvulsant potential of this compound has also been assessed. In a study published in , it was reported that certain derivatives exhibited notable anticonvulsant effects in animal models. The efficacy was measured using the maximal electroshock seizure test (MEST):
| Compound Name | MEST Efficacy (%) | Standard Drug Efficacy (%) |
|---|---|---|
| This compound | 80 | 85 |
| Compound C | 78 | 85 |
This suggests a potential therapeutic role for this compound in managing seizures.
The biological activity of this compound is thought to involve multiple mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in microbial metabolism.
- Receptor Modulation : It likely interacts with neurotransmitter receptors associated with mood regulation and seizure activity.
- Induction of Apoptosis : In cancer cells, it may induce apoptosis through modulation of signaling pathways.
Q & A
Q. What are the optimized synthetic pathways for N,N-Diphenyl-2-{5H-[1,2,4]triazino[5,6-B]indol-3-ylsulfanyl}acetamide and its derivatives?
The synthesis typically involves multi-step procedures starting with condensation reactions of isatin and thiosemicarbazide to form the [1,2,4]triazino[5,6-b]indole-3-thiol scaffold. Subsequent reactions with substituted anilines or acetic acid derivatives yield the final acetamide derivatives. For example, coupling 2-((5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)acetic acid with aromatic amines via carbodiimide-mediated amidation achieves moderate yields (31–50%) . Purification via column chromatography (e.g., petroleum ether/EtOAc) is critical for isolating pure products .
Q. How is structural characterization of this compound performed?
Key techniques include:
- NMR spectroscopy for assigning proton environments (e.g., δ 12.62 ppm for indole NH in DMSO-d6) and verifying substituent positions .
- High-resolution mass spectrometry (HRMS) to confirm molecular formulas (e.g., C26H21N5OS with m/z 451.1467) .
- Infrared spectroscopy to identify functional groups like thioamide (C=S, ~1200 cm⁻¹) .
Q. What in vitro assays are used to evaluate its biological activity?
- Antimicrobial : Broth microdilution assays against Gram-positive/negative bacteria and fungi .
- Anticancer : MTT assays on cancer cell lines (e.g., A549, HepG2) to determine IC50 values .
- Enzyme inhibition : Aldose reductase (ALR2) inhibition assays using DL-glyceraldehyde as a substrate, with IC50 comparisons against reference inhibitors like epalrestat .
Advanced Research Questions
Q. How can researchers assess the selectivity of this compound for target enzymes like ALR2 versus ALR1?
Perform parallel enzymatic assays using recombinant ALR2 and ALR1. Calculate selectivity ratios (IC50_ALR1/IC50_ALR2). For instance, oxotriazinoindole derivatives showed >200-fold selectivity for ALR2 over ALR1 due to steric and electronic complementarity in the ALR2 active site . Molecular docking (e.g., AutoDock Vina) can predict binding modes and rationalize selectivity .
Q. What strategies improve the pharmacokinetic properties of this compound?
- Solubility enhancement : Use co-solvents like DMSO (up to 25 mg/mL solubility) or formulate as nanoparticles .
- Metabolic stability : Introduce electron-withdrawing substituents (e.g., Cl, CF3) on the phenyl ring to reduce cytochrome P450-mediated oxidation .
- Bioavailability : Evaluate logP values (e.g., ~3.5) and modify substituents to balance lipophilicity and aqueous solubility .
Q. How does structural modification influence its iron-chelating activity in cancer therapy?
Introducing pyridinocycloalkyl moieties enhances iron-binding capacity. For example, compound 3k (IC50 = 0.59–1.31 µM against cancer cells) chelates Fe²⁺ via its triazinoindole core and pyridine nitrogen, disrupting iron-dependent cancer proliferation. Validate via ferrozine assays and intracellular iron depletion measurements .
Q. What mechanisms underlie its dual activity as an antidepressant and anticonvulsant?
- Antidepressant : Inhibition of monoamine oxidase-A (MAO-A) and modulation of serotonin/norepinephrine reuptake, validated by forced swim and tail suspension tests in rodents .
- Anticonvulsant : Blockade of voltage-gated sodium channels, assessed via maximal electroshock (MES) and pentylenetetrazole (PTZ) seizure models . SAR studies indicate that electron-donating groups (e.g., -OCH3) enhance blood-brain barrier penetration .
Methodological Considerations
Q. How to resolve contradictions in biological data across studies?
- Dose-response validation : Replicate assays under standardized conditions (e.g., cell line passage number, serum concentration).
- Off-target profiling : Use kinase panels or proteome-wide affinity capture to identify unintended targets .
- Meta-analysis : Compare datasets from similar structural analogs (e.g., trifluoromethyl-substituted derivatives showed variable antimalarial activity due to parasite strain differences) .
Q. What in vivo models are suitable for evaluating anticancer efficacy?
Q. How to design derivatives targeting the UPF1 protein in nonsense-mediated mRNA decay (NMD)?
- In silico screening : Use molecular dynamics simulations to prioritize ATP-binding site inhibitors.
- Biophysical assays : Thermal shift assays (TSA) and cellular thermal shift assays (CETSA) confirm target engagement .
- Functional validation : Measure NMD efficiency via luciferase reporters containing premature termination codons .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
